Welcome to the BenchChem Online Store!
molecular formula C12H12F3NO B8581432 3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]-2-propen-1-one

3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]-2-propen-1-one

Cat. No. B8581432
M. Wt: 243.22 g/mol
InChI Key: AHNAAWZIFOCBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09115132B2

Procedure details

A solution of 1-[4-(trifluoromethyl)phenyl]ethanone (2 g, 10.63 mmol, Sigma-Aldrich) in dimethylformamide-dimethylacetal (5 ml, 37.3 mmol) was heated to 110° C. and stirred for 18 hours. The reaction mixture was cooled to room temperature then diluted with iso-hexanes (20 ml). The resulting precipitate was filtered then washed with a minimum of iso-hexane to yield the title compound as a yellow solid (1.29 g)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
iso-hexanes
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:11])[CH3:10])=[CH:5][CH:4]=1.CO[CH:16](OC)[N:17]([CH3:19])[CH3:18]>>[CH3:16][N:17]([CH3:19])[CH:18]=[CH:10][C:9]([C:6]1[CH:5]=[CH:4][C:3]([C:2]([F:12])([F:13])[F:1])=[CH:8][CH:7]=1)=[O:11]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C(C)=O)(F)F
Name
Quantity
5 mL
Type
reactant
Smiles
COC(N(C)C)OC
Step Two
Name
iso-hexanes
Quantity
20 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
then washed with a minimum of iso-hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN(C=CC(=O)C1=CC=C(C=C1)C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.29 g
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.